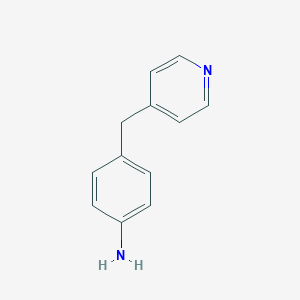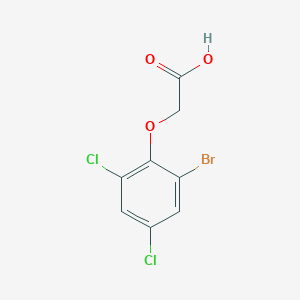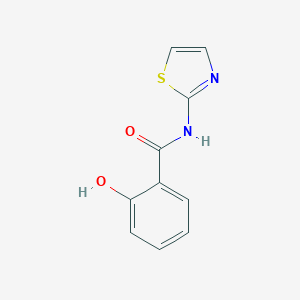
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as THB, is a synthetic compound that has been used in various scientific research applications. THB is a benzamide derivative that contains a thiazole ring, which has been found to exhibit significant biological activities.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it has been proposed that 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to reduce oxidative stress and lipid peroxidation in animal models of inflammation. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to improve liver function and reduce liver damage in animal models of liver injury. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that can be easily synthesized in the laboratory and has a high degree of purity. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has some limitations for lab experiments. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has poor solubility in water, which can limit its use in aqueous solutions. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide also has a short half-life, which can make it difficult to maintain consistent levels of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to investigate the potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide as an anti-cancer agent in human clinical trials. Another potential direction is to explore the therapeutic potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, the development of novel 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its biological activities and has shown potential as an anti-inflammatory, anti-tumor, and anti-diabetic agent. 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Furthermore, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Eigenschaften
CAS-Nummer |
130234-70-7 |
|---|---|
Produktname |
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide |
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) |
InChI-Schlüssel |
WTKFNNVZPKSJBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

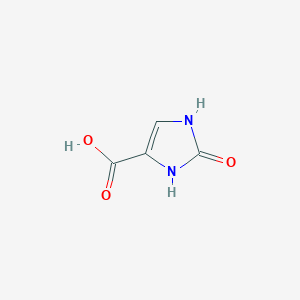
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)

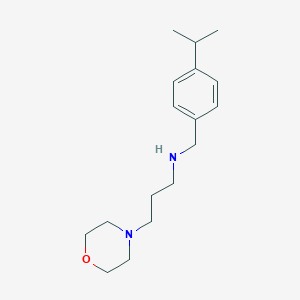
![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
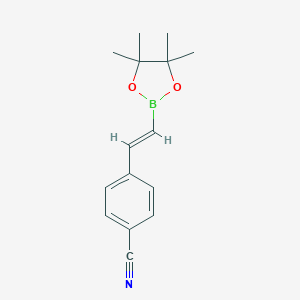
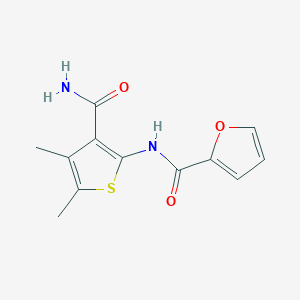
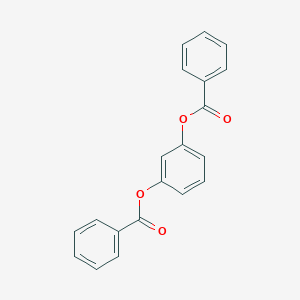
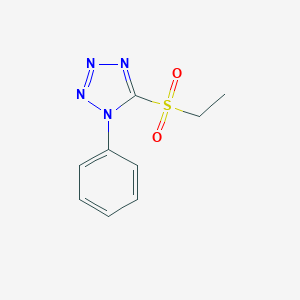

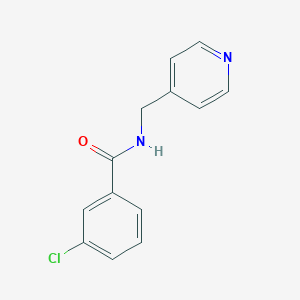
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
